![molecular formula C₁₃H₁₉N₅OS B1663505 (3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL CAS No. 653592-04-2](/img/structure/B1663505.png)
(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL
Overview
Description
(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as "compound X" in scientific literature.
Scientific Research Applications
Enzyme Inhibition
This compound has been identified as an inhibitor of the enzyme 5’-methylthioadenosine/S-adenosylhomocysteine nucleosidase found in Escherichia coli (strain K12) . This enzyme plays a crucial role in the methionine salvage pathway, which is essential for bacterial growth and survival. By inhibiting this enzyme, the compound could be used to explore new antibacterial agents.
Pharmacodynamics
Although the pharmacodynamics of this compound are not well-documented, its structure suggests potential interactions with biological systems. The presence of a pyrrolopyrimidine moiety indicates that it may interact with nucleic acids or enzymes involved in DNA synthesis .
Chemical Taxonomy
Belonging to the class of organic compounds known as pyrrolopyrimidines, this compound is part of a family of molecules that contain a pyrrole ring fused to a pyrimidine . This structural feature is significant for binding to various biological targets, making it a valuable scaffold for drug design.
Binding Affinity
BindingDB reports a Ki value of 24nM for this compound, indicating a high binding affinity to its target enzyme . This data is crucial for understanding the potency of the compound and its potential as a lead compound in drug discovery.
Molecular Modeling
The compound’s structure allows for 3D modeling and simulation studies to predict its behavior in biological systems. Researchers can use this data to design analogs with improved efficacy and reduced toxicity .
Bronsted Base Properties
As a Bronsted base, this compound has the ability to accept protons, which could be exploited in catalysis research. Understanding its basicity can lead to applications in synthetic chemistry and enzyme mimetics .
Drug Discovery
The unique structure of this compound makes it a candidate for drug discovery, especially in targeting diseases where pyrrolopyrimidine-related pathways are implicated. Its potential roles in cancer therapy, antiviral treatments, and neurological disorders could be explored further .
Biochemical Pathways
While specific biochemical pathways involving this compound have not been detailed, its structural components suggest it could play a role in nucleotide metabolism or as a modulator of biochemical signaling pathways .
properties
IUPAC Name |
(3R,4S)-1-[(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)methyl]-4-(methylsulfanylmethyl)pyrrolidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N5OS/c1-20-6-9-4-18(5-10(9)19)3-8-2-15-12-11(8)16-7-17-13(12)14/h2,7,9-10,15,19H,3-6H2,1H3,(H2,14,16,17)/t9-,10+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHMDFGHOCNNOE-ZJUUUORDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC1CN(CC1O)CC2=CNC3=C2N=CN=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC[C@H]1CN(C[C@@H]1O)CC2=CNC3=C2N=CN=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-1-[(4-Amino-5H-pyrrolo[3,2-D]pyrimidin-7-YL)methyl]-4-[(methylsulfanyl)methyl]pyrrolidin-3-OL | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




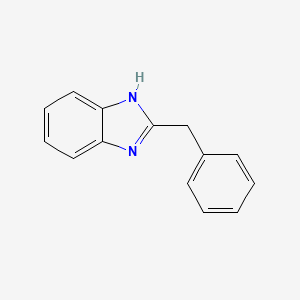
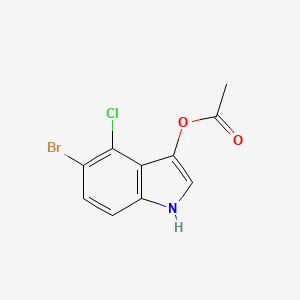
![5-Cyano-Furan-2-Carboxylic Acid [5-Hydroxymethyl-2-(4-Methyl-Piperidin-1-Yl)-Phenyl]-Amide](/img/structure/B1663426.png)
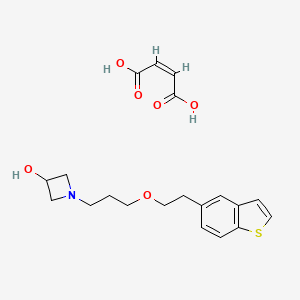
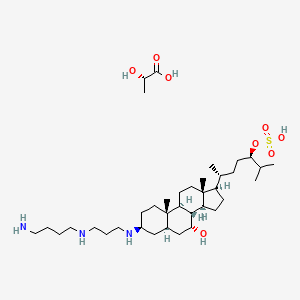
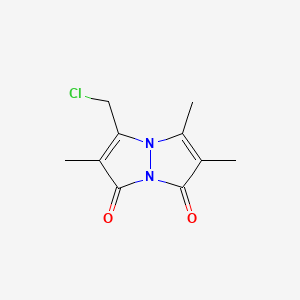
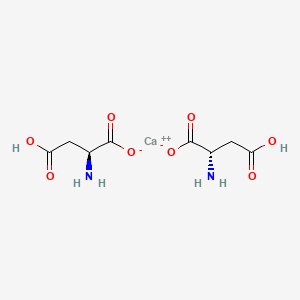


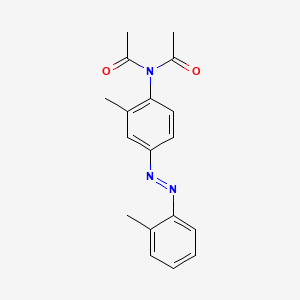

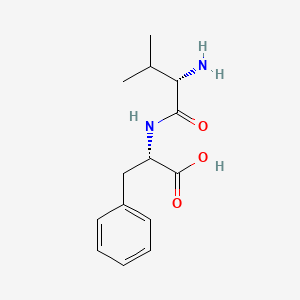
![(2,5-Dioxopyrrolidin-1-yl) 4-(7-oxofuro[3,2-g]chromen-9-yl)oxybutanoate](/img/structure/B1663442.png)